

gedatolisib dose optimization recurrent endometrial cancer

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Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

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Gedatolisib Clinical Dosing Overview

The table below summarizes key dosing information from clinical trials. The data for recurrent endometrial cancer is from a 2016 study, and its applicability to current protocols should be verified [1].

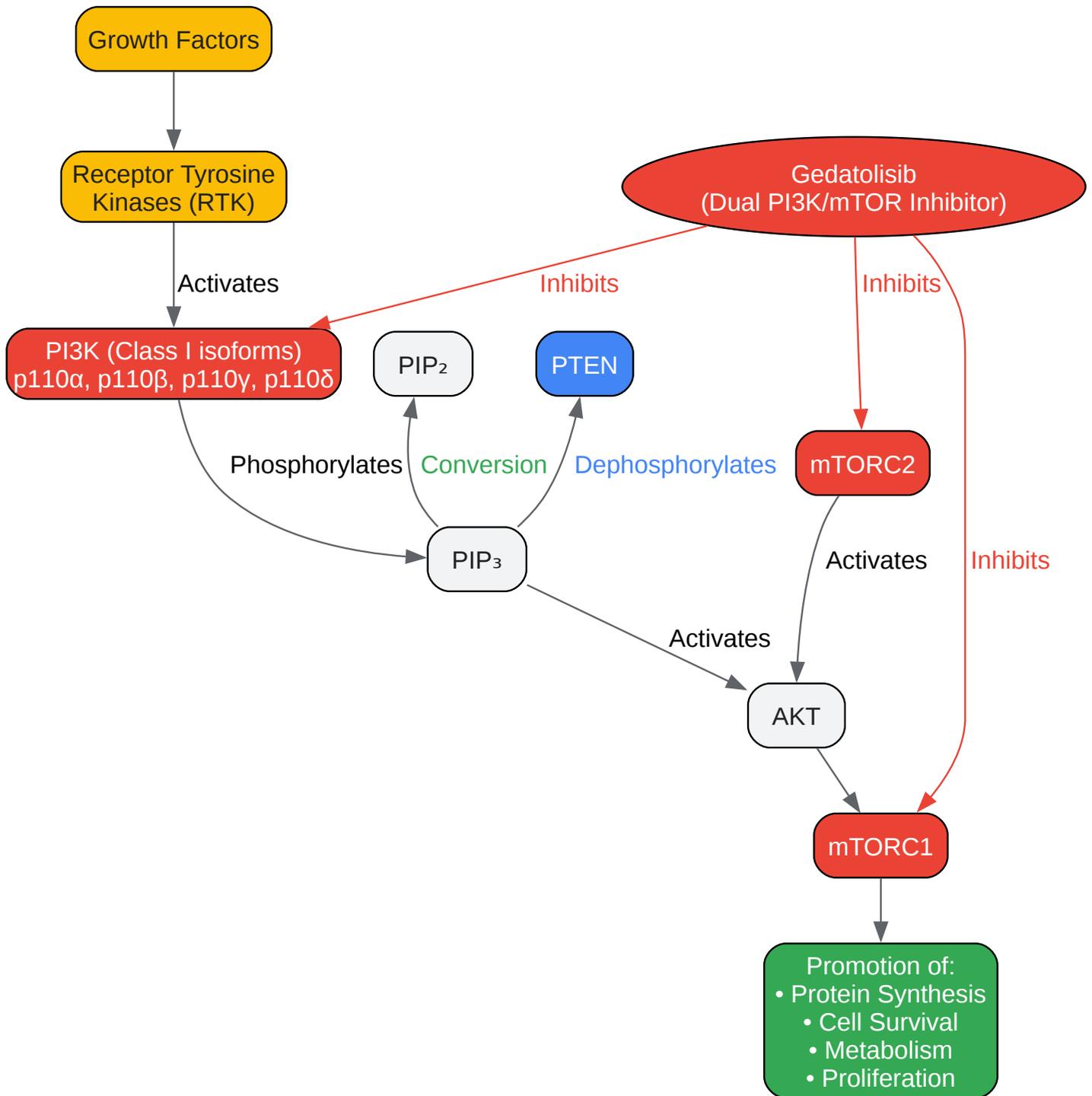
Tumor Type	Recommended Dose & Schedule	Trial Phase / Context	Key Efficacy Findings	Common Treatment-Related Adverse Events (≥30%)
Recurrent Endometrial Cancer	180 mg IV, once weekly for 3 weeks, followed by one week off [1]	Phase II (Data from 2016)	Clinical Benefit Response (CBR): 53% in stathmin-low cohort [1]	Nausea (53%), mucosal inflammation (50%), decreased appetite (40%), diarrhea (38%), fatigue (35%), dysgeusia (30%), vomiting (30%) [1]
Advanced Breast Cancer (HR+/HER2-)	180 mg IV, on days 1, 8, and 15 of each 28-day cycle [2] [3]	Phase III (VIKTORIA-1 trial, 2025 data)	Median PFS: 9.3 months (triplet therapy) [2]	Hyperglycemia (9.2-11.5%, mostly low grade), stomatitis; discontinuation rates were low (2.3-3.1%) [2]

Tumor Type	Recommended Dose & Schedule	Trial Phase / Context	Key Efficacy Findings	Common Treatment-Related Adverse Events (≥30%)
Metastatic Castration-Resistant Prostate Cancer (mCRPC)	120 mg or 180 mg IV, once weekly for 3 weeks, followed by one week off (dose exploration ongoing) [4]	Phase I/II (Preliminary 2025 data)	6-month rPFS rate: 66% (combined arms) [4]	Grade 2-3 stomatitis (10.5%); no grade 3 hyperglycemia reported [4]

Gedatolisib Mechanism of Action

Gedatolisib is a potent, dual **PI3K/mTOR inhibitor**. It comprehensively blocks the PI3K/AKT/mTOR (PAM) pathway by inhibiting all Class I PI3K isoforms (p110 α , p110 β , p110 γ , p110 δ) as well as both mTOR complexes (mTORC1 and mTORC2) [5] [6]. This multi-node inhibition is proposed to be more effective at inducing anti-tumor activity and overcoming adaptive resistance compared to single-node inhibitors like PI3K α -, AKT-, or mTORC1-specific agents [5].

The following diagram illustrates the PAM pathway and **gedatolisib**'s targets:



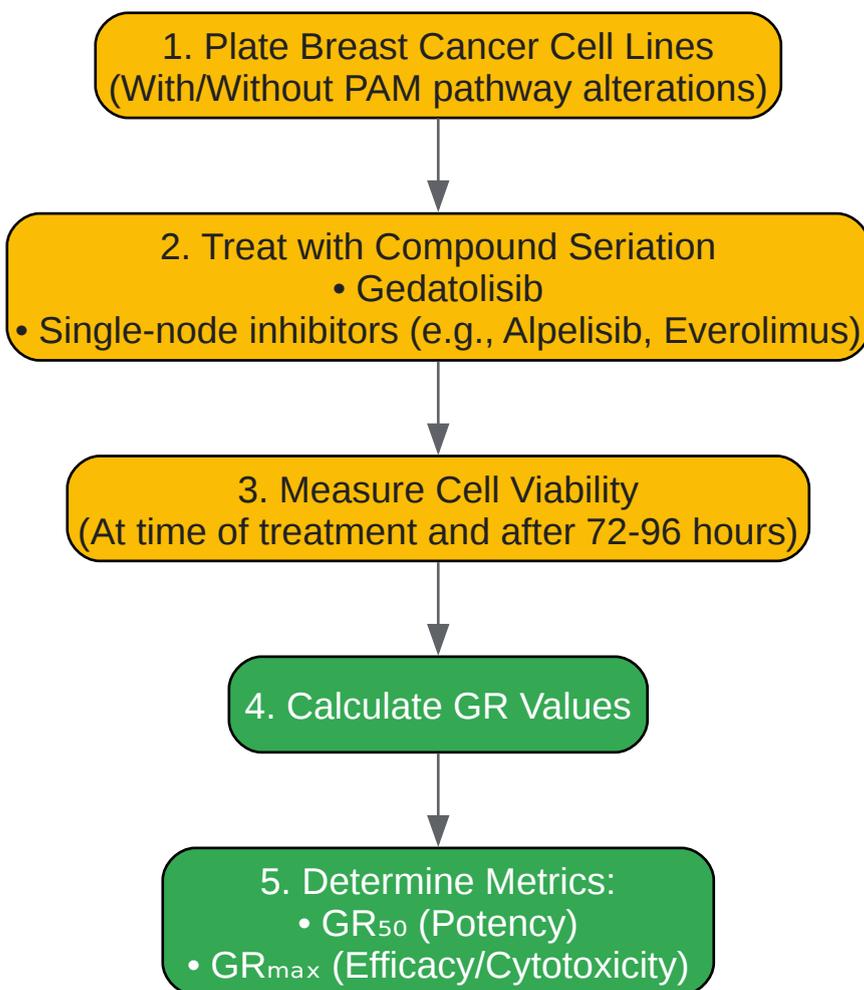
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Experimental Protocols & Workflows

For researchers investigating **gedatolisib** in the laboratory, here are summaries of key methodologies from the literature.

In Vitro Cell Proliferation & Viability Assay (GR Metrics)

This protocol uses **Growth Rate (GR) metrics** to objectively quantify the cytostatic and cytotoxic effects of **gedatolisib**, independent of cell doubling time [5].



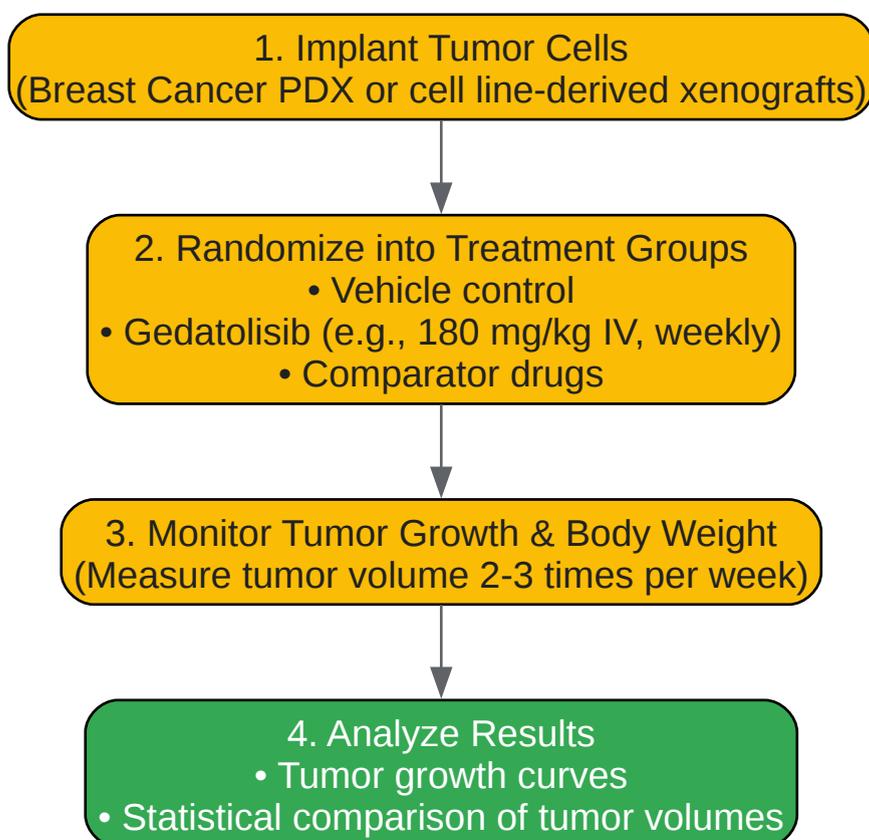
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Key Findings: In a panel of 28 breast cancer cell lines, **gedatolisib** demonstrated superior potency and efficacy (average GR₅₀ = 12 nM) compared to single-node inhibitors, regardless of PIK3CA or PTEN

mutational status [5].

In Vivo Efficacy Study in Xenograft Models

This workflow outlines the steps for evaluating **gedatolisib** efficacy in animal models, as used in breast cancer and head and neck cancer studies [5] [7].



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Frequently Asked Questions for Researchers

Q1: How does **gedatolisib's preclinical efficacy compare to approved single-node PAM inhibitors?**

Preclinical studies show **gedatolisib** is more potent and efficacious than alpelisib (PI3K α), capivasertib (AKT), and everolimus (mTORC1) in breast cancer models. It achieved lower GR50 values (indicating higher potency) and negative GRmax values (indicating cytotoxic effect), while single-node inhibitors largely showed cytostatic effects [5].

Q2: What are the critical *in vitro* assays to confirm gedatolisib's mechanism of action? Beyond viability assays, key functional analyses include:

- **Immunoblotting:** Confirm inhibition of pathway signaling by measuring reduced phosphorylation of AKT (Ser473, Thr308) and S6RP (Ser235/236) [5] [7].
- **Metabolic Assays:** Demonstrate reduced glucose consumption and lactate production due to impaired glycolysis [5].
- **Functional Assays:** Use migration/invasion (e.g., Boyden chamber) and protein synthesis assays to capture broader phenotypic consequences [5].

Q3: The endometrial cancer trial mentioned "stathmin" cohorts. What is its relevance? The phase II trial (NCT01420081) used stathmin tumor expression to assign patients to "PI3K-basal" (stathmin-low) or "PI3K-activated" (stathmin-high) arms. A higher clinical benefit response was observed in the stathmin-low group (53%) treated with **gedatolisib**. However, the study concluded that **stathmin-high expression did not correlate with greater treatment efficacy** [1].

Troubleshooting Common Experimental Challenges

- **Handling and Solubility:** For *in vitro* work, prepare a 10 mM stock solution in DMSO and store at -70°C [7]. Avoid repeated freeze-thaw cycles.
- **Interpreting Resistance Data:** In some *in vivo* models (e.g., head and neck cancer), adding **gedatolisib** to a potent agent (dacomitinib) provided no added benefit despite inhibiting PAM pathway phosphorylation [7]. This highlights the need for combination studies to be backed by strong mechanistic rationale.
- **Managing Toxicity in Models:** The most common adverse events in clinical trials are nausea, mucosal inflammation, and diarrhea [1]. Preclinical studies should monitor for these, especially signs of mucosal inflammation (stomatitis) in animals.

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